H-Arg(Tos)-OH chemical properties
H-Arg(Tos)-OH chemical properties
An In-depth Technical Guide to the Chemical Properties of Nω-Tosyl-L-arginine (H-Arg(Tos)-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nω-Tosyl-L-arginine, commonly abbreviated as H-Arg(Tos)-OH, is a chemically modified derivative of the natural amino acid L-arginine. In this molecule, the nucleophilic guanidino group on the side chain is protected by a p-toluenesulfonyl (tosyl) group. This strategic protection is critical in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), where it prevents unwanted side reactions involving the highly basic guanidinium function. The tosyl group is known for its stability under various reaction conditions, yet it can be removed under specific, strongly acidic protocols. This guide provides a comprehensive overview of the core chemical properties, reactivity, and experimental methodologies associated with H-Arg(Tos)-OH, serving as a technical resource for professionals in chemical research and drug development.
Chemical Structure and Core Properties
H-Arg(Tos)-OH possesses a chiral center at the α-carbon, a free α-amino group, a free α-carboxyl group, and a tosyl-protected side-chain guanidino group. The tosyl group is a robust protecting group, stable to the conditions used for the removal of acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) α-amino protecting groups, making it a valuable tool in orthogonal peptide synthesis strategies.[1][2]
Data Presentation: Physicochemical Properties
The quantitative chemical properties of H-Arg(Tos)-OH are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-5-(N'-tosylcarbamimidamido)pentanoic acid | N/A |
| Synonyms | Ng-Tosyl-L-arginine, H-Arg(Tos)-OH | [3] |
| CAS Number | 4353-32-6 | [3][4][5] |
| Molecular Formula | C13H20N4O4S | [3][4][5][6] |
| Molecular Weight | 328.39 g/mol | [4][6][7] |
| Appearance | White to off-white powder | General Knowledge |
| Purity | Typically ≥98% | [5] |
Note: Specific values for melting point and optical rotation for the H-Arg(Tos)-OH form are not consistently reported across commercial suppliers. The related compound, Nα-Boc-Nω-tosyl-L-arginine, has a reported melting point of approximately 90 °C (with decomposition).[]
Detailed Chemical Properties
Solubility
The solubility of H-Arg(Tos)-OH is dictated by the presence of both polar functional groups (the free α-amino and α-carboxyl groups) and the relatively nonpolar tosyl group.
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Aqueous Solvents: Like most amino acids, H-Arg(Tos)-OH is expected to be soluble in water and aqueous solutions of dilute acids and bases.[9][10] The zwitterionic character at neutral pH enhances its solubility in polar protic solvents.
-
Organic Solvents: Its solubility in organic solvents is moderate. It is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in less polar solvents like chloroform and ethyl acetate is limited.[11] The tosyl group enhances its solubility in organic media compared to unprotected arginine, which is a key advantage during peptide coupling reactions.[]
Stability
The tosyl group is renowned for its chemical stability, which is a primary reason for its use as a protecting group for the arginine side chain.[12]
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pH Stability: The N-tosyl sulfonamide linkage on the guanidino group is stable across a broad pH range, including the acidic conditions of trifluoroacetic acid (TFA) used for Boc-group removal and the basic conditions of piperidine used for Fmoc-group removal in SPPS.[2][13]
-
Thermal Stability: The compound is stable at ambient temperatures. Storage at 2-8°C is recommended to ensure long-term stability.[]
-
Deprotection: The tosyl group is not completely inert and can be cleaved under specific, harsh conditions. It is typically removed at the final stage of peptide synthesis using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][14][15]
Reactivity and Role in Peptide Synthesis
H-Arg(Tos)-OH is a building block for peptide synthesis. In a typical SPPS workflow, it is first protected at its α-amino group (e.g., with Boc or Fmoc) to become Boc-Arg(Tos)-OH or Fmoc-Arg(Tos)-OH. The carboxylic acid is then activated for coupling to the N-terminus of the growing peptide chain.
-
Coupling Reactions: The carboxyl group of N-alpha-protected Arg(Tos) is activated using standard coupling reagents (e.g., HBTU, DIC) to form an active ester or other species that readily reacts with the free amino group of the peptide chain.[16]
-
Side-Chain Protection: The tosyl group effectively masks the high basicity (pKa ≈ 12.5) and nucleophilicity of the guanidino side chain, preventing it from interfering with peptide bond formation or causing other side reactions.[14]
-
Deprotection (Cleavage): Removal of the tosyl group is a critical step. During cleavage with strong acids like HF, the released tosyl cation can potentially modify sensitive residues, particularly tryptophan. To prevent this side reaction, scavengers such as thioanisole are typically added to the cleavage cocktail.[13] An efficient deprotection method utilizes a thioanisole-trifluoromethanesulphonic acid system.[17][18]
Experimental Protocols
Protocol for Solubility Determination
This protocol provides a general method for determining the qualitative solubility of H-Arg(Tos)-OH in various solvents.
-
Preparation: Dispense approximately 1-2 mg of H-Arg(Tos)-OH into separate, clean, and dry microcentrifuge tubes or test tubes.
-
Solvent Addition: To each tube, add 100 µL of the test solvent (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH, DMF, ethanol).
-
Mixing: Vortex each tube vigorously for 30 seconds.
-
Observation: Observe for dissolution. If the solid dissolves completely, it is considered "soluble" at that concentration (~10-20 mg/mL).
-
Heating (Optional): If the compound is not soluble at room temperature, the tube may be gently warmed (e.g., to 50°C) to facilitate dissolution.[19] Note any changes upon heating and subsequent cooling.
-
Documentation: Record the results as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Protocol for Tosyl Group Deprotection in SPPS
This protocol describes a standard method for the final cleavage and deprotection of a synthetic peptide containing an Arg(Tos) residue from the resin support, using a strong acid cocktail.
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 50 mg) in a reaction vessel suitable for strong acids.
-
Scavenger Preparation: Prepare the cleavage cocktail in a fume hood. For a peptide containing Arg(Tos) and potentially Trp, a common cocktail is "High-HF" or a TFMSA-based equivalent. A typical mixture is TFMSA/TFA/thioanisole.
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL) to the resin. The reaction is typically run at 0°C to room temperature for 1-2 hours with occasional agitation.[18]
-
Peptide Precipitation: After the reaction is complete, filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate dropwise into a large volume of cold (0°C) diethyl ether.
-
Peptide Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Logical Workflow for Protecting Group Strategy
The following diagram illustrates the decision-making process regarding the stability and lability of the tosyl protecting group in the context of orthogonal peptide synthesis.
Caption: Stability of the Tosyl protecting group under common peptide synthesis conditions.
Experimental Workflow for SPPS Coupling Cycle
This diagram outlines the key steps in a single coupling cycle during Solid-Phase Peptide Synthesis (SPPS) involving an N-alpha-protected Arg(Tos) derivative.
Caption: General workflow for one amino acid coupling cycle in solid-phase peptide synthesis.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. labsolu.ca [labsolu.ca]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Tos-Arg-OH | C13H20N4O4S | CID 52501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. microbenotes.com [microbenotes.com]
- 11. TOS-ARG-OH | 1159-15-5 [chemicalbook.com]
- 12. grokipedia.com [grokipedia.com]
- 13. peptide.com [peptide.com]
- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 17. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
